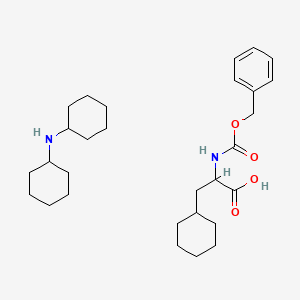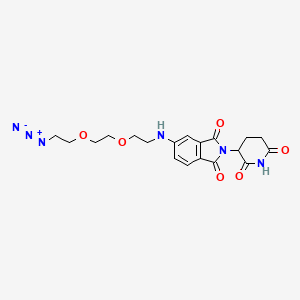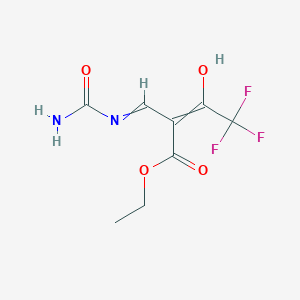
(6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane is an organosilicon compound that features a bromine, fluorine, and propoxy group attached to a phenyl ring, which is further bonded to a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2-fluoro-3-hydroxyphenyl and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A base, such as potassium carbonate, is used to deprotonate the hydroxy group, facilitating the nucleophilic substitution reaction.
Reaction Steps: The deprotonated hydroxy group reacts with trimethylsilyl chloride to form the trimethylsilane derivative. The reaction is typically conducted in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of starting materials are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the propoxy group.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding silanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield new ether derivatives, while oxidation reactions can produce aldehydes or ketones.
Applications De Recherche Scientifique
(6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilane group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with specific proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromo-2-fluoro-3-methoxyphenyl)trimethylsilane: Similar structure but with a methoxy group instead of a propoxy group.
(6-Bromo-2-fluoro-3-ethoxyphenyl)trimethylsilane: Similar structure but with an ethoxy group instead of a propoxy group.
(6-Bromo-2-fluoro-3-butoxyphenyl)trimethylsilane: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
The uniqueness of (6-Bromo-2-fluoro-3-propoxyphenyl)trimethylsilane lies in its specific combination of substituents, which can influence its reactivity and interactions with biological targets. The propoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its bioavailability and efficacy in various applications.
Propriétés
Formule moléculaire |
C12H18BrFOSi |
|---|---|
Poids moléculaire |
305.26 g/mol |
Nom IUPAC |
(6-bromo-2-fluoro-3-propoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C12H18BrFOSi/c1-5-8-15-10-7-6-9(13)12(11(10)14)16(2,3)4/h6-7H,5,8H2,1-4H3 |
Clé InChI |
ALISOFKYWNJMLB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)Br)[Si](C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-chloro-2-[(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B14774428.png)







![Tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B14774454.png)


